molecular formula C22H28ClN3O3S2 B11265131 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide

Cat. No.: B11265131
M. Wt: 482.1 g/mol
InChI Key: ZQIBDIZNBBDAKA-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring, which is then functionalized to introduce the carboxamide group. The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-(4-chlorophenyl)piperazine reacts with a suitable sulfonyl chloride derivative. The final step involves coupling the piperazine derivative with the functionalized thiophene ring under appropriate conditions, such as the presence of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C22H28ClN3O3S2

Molecular Weight

482.1 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cycloheptylthiophene-2-carboxamide

InChI

InChI=1S/C22H28ClN3O3S2/c23-17-7-9-19(10-8-17)25-12-14-26(15-13-25)31(28,29)20-11-16-30-21(20)22(27)24-18-5-3-1-2-4-6-18/h7-11,16,18H,1-6,12-15H2,(H,24,27)

InChI Key

ZQIBDIZNBBDAKA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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